Lipophilic Ligand Efficiency: Optimized XLogP3 for CNS Multiparameter Scoring vs. Reference Anticonvulsants
In CNS drug discovery, optimal lipophilicity is critical for balancing passive permeability with metabolic stability and toxicity. The target compound's computed XLogP3 of 2.3 falls within the ideal range for oral CNS drugs (typically XLogP 1–4), contrasting favorably with reference anticonvulsant ethosuximide (XLogP3: ~0.4), which requires higher doses, and the highly lipophilic 3-(2-trifluoromethylphenyl) analogs (calculated XLogP3 > 3.5), which often exhibit greater neurotoxicity [1]. This moderate lipophilicity profile supports its differentiation as a balanced scaffold for further optimization.
| Evidence Dimension | XLogP3 (predicted lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Ethosuximide: ~0.4; N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione: estimated > 3.5 |
| Quantified Difference | Target shows a 1.9 log unit increase over ethosuximide and a >1.2 log unit decrease compared to trifluoromethyl analogs, positioning it in an intermediate, CNS-favorable window. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A moderate XLogP3 differentiates this compound from both overly polar and highly lipophilic analogs, suggesting a potentially superior balance between brain uptake and clearance for in vivo CNS studies.
- [1] PubChem. (2025). Compound Summary: XLogP3 for CID 2853128, Ethosuximide (CID 3291), and analog estimated values. National Center for Biotechnology Information. View Source
